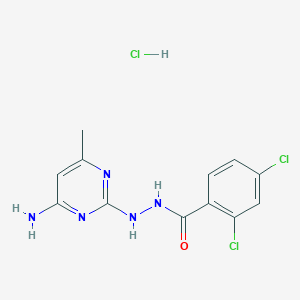

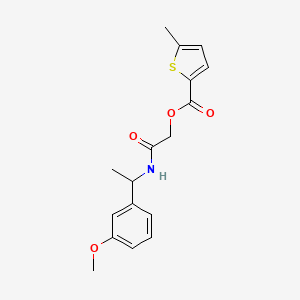

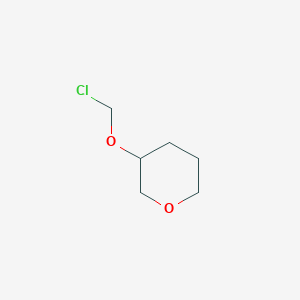

2-cyano-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-cyano-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide" is a chemical entity that appears to be related to a class of benzenesulfonamide derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related sulfonamide derivatives with triazole moieties and their synthesis, molecular structure, and biological activities, which can provide insights into the analysis of the compound of interest.

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives is described in the provided papers. For instance, a bi-triazole precursor was synthesized from 2-amino-2-ethyl-1,3-propanediol in two steps with an overall yield of 80% . This indicates that similar compounds can be synthesized with high efficiency, which is promising for the synthesis of the compound . The synthesis process typically involves multiple steps, including the formation of triazole rings, which are common in this class of compounds.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further modified by various substituents that can include triazole rings, as seen in the compounds discussed in the papers . The presence of these substituents can significantly affect the molecular conformation and, consequently, the biological activity of the compounds. The molecular structure is usually confirmed using techniques such as NMR, IR spectroscopy, and elemental analysis .

Chemical Reactions Analysis

The chemical reactivity of benzenesulfonamide derivatives can be influenced by the substituents on the benzene ring and the triazole moiety. The papers do not provide specific details on the chemical reactions of the exact compound , but they do mention the reactivity of similar compounds. For example, the reaction of aminoguanidines with phenylglyoxal hydrate in glacial acetic acid to synthesize triazine derivatives suggests that the compound of interest may also undergo similar reactions with appropriate reactants to form new derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are determined by their molecular structure. While the papers do not provide specific data on the compound "2-cyano-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide," they do report on related compounds. For instance, the cytotoxic activity of certain benzenesulfonamide derivatives against various human cancer cell lines indicates that these compounds can interact with biological systems, which is a critical aspect of their physical and chemical properties . Additionally, the metabolic stability of these compounds in the presence of human liver microsomes is also discussed, which is important for their potential therapeutic use .

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition and Antitumor Activity

Carbonic Anhydrase Inhibition : A series of sulfonamides incorporating various moieties such as aroylhydrazone and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazinyl showed potent inhibition against several human carbonic anhydrase isozymes. These include both cytosolic and tumor-associated isoforms, demonstrating potential therapeutic applications in targeting hypoxic tumors and possibly reducing intraocular pressure in glaucoma patients (Alafeefy et al., 2015), (Nocentini et al., 2016).

Antitumor Activities : Derivatives of benzenesulfonamide have been synthesized with potential antitumor activities. For instance, novel 2-benzylthio-4-chlorobenzenesulfonamide derivatives demonstrated remarkable activity against non-small cell lung cancer and melanoma cell lines, showcasing the therapeutic potential of sulfonamide derivatives in cancer treatment (Sławiński & Brzozowski, 2006).

Material Science and Chemistry

Solubility and Thermodynamics : The solubility determination and thermodynamic dissolution properties of benzenesulfonamide in various solvents were studied, providing essential data for the development of separation and reaction processes in the chemical industry. This research is crucial for understanding the solubility behavior of similar compounds in different solvents (Li, Wu, & Liang, 2019).

Synthesis of Heterocyclic Compounds : The synthesis of 1,2,3-triazoles with benzenesulfonamide functional groups via 1,3-dipolar cycloaddition reactions showcases the versatility of sulfonamides in creating novel heterocyclic compounds. These findings have implications for developing new materials and drugs with improved properties (Kuang Chun-xiang, 2011).

Antimicrobial Properties

- Antibacterial and Antifungal Activities : Novel sulfanilamide-derived 1,2,3-triazole compounds were synthesized and demonstrated promising antibacterial potency against various strains, including resistant ones. This suggests potential applications in developing new antimicrobial agents to combat resistant bacterial infections (Wang et al., 2010).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-cyano-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O2S/c1-11(2)13(10-19-8-7-16-18-19)17-22(20,21)14-6-4-3-5-12(14)9-15/h3-8,11,13,17H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCABQXYDMSJSIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1C=CN=N1)NS(=O)(=O)C2=CC=CC=C2C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2530773.png)

![dimethyl({[(2S)-pyrrolidin-2-yl]methyl})amine dihydrochloride](/img/structure/B2530777.png)

![5-bromo-2-chloro-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2530780.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide](/img/structure/B2530782.png)